

Application Note: Analysis of Saussureamine C using UPLC-QToF Mass Spectrometry

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Compound of Interest		
Compound Name:	Saussureamine C	
Cat. No.:	B1681485	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Saussureamine C is a naturally occurring sesquiterpene-amino acid adduct isolated from the roots of Saussurea lappa, a plant with a history of use in traditional medicine.[1][2] It is formed through a Michael addition of L-proline to dehydrocostus lactone. The pharmacological interest in Saussureamine C and related compounds necessitates robust analytical methods for their identification and characterization in complex plant extracts. This application note outlines a generalized protocol for the analysis of Saussureamine C using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF-MS). While specific experimental fragmentation data for Saussureamine C is not widely available in scientific literature, this document provides a predicted fragmentation pattern based on the known fragmentation of sesquiterpene lactones and proline-containing molecules to aid in its tentative identification.

Predicted Mass Spectrometry Fragmentation Pattern of Saussureamine C

The chemical structure of **Saussureamine C** is an adduct of dehydrocostus lactone and L-proline. Under positive ion electrospray ionization (ESI+), **Saussureamine C** is expected to be detected as a protonated molecule [M+H]⁺. The subsequent MS/MS fragmentation is predicted



to involve characteristic losses from both the sesquiterpene lactone core and the proline moiety.

Key predicted fragmentation pathways include:

- Loss of water (H₂O): A common fragmentation pathway for molecules containing hydroxyl or carboxyl groups.
- Loss of carbon dioxide (CO₂): Decarboxylation of the proline moiety is a likely fragmentation route.
- Cleavage of the proline ring: The pyrrolidine ring of proline can undergo ring-opening fragmentation.
- Fragmentation of the sesquiterpene lactone backbone: This can involve retro-Diels-Alder reactions and loss of small neutral molecules.

The following table summarizes the hypothetical quantitative data for the MS/MS fragmentation of **Saussureamine C**.

Precursor Ion (m/z)	Predicted Fragment Ion (m/z)	Predicted Relative Intensity	Proposed Fragment Structure/Loss
348.2175 [M+H]+	330.2069	High	[M+H - H ₂ O] ⁺
304.2277	Medium	[M+H - CO ₂] ⁺	
286.2171	Medium	[M+H - H ₂ O - CO ₂] ⁺	•
233.1593	High	[Dehydrocostus lactone + H]+	•
116.0706	High	[Proline + H]+	•
70.0651	Medium	[Proline - COOH - H]+	<u>.</u>

Disclaimer: The fragmentation data presented is theoretical and intended for guidance. Actual fragmentation patterns may vary based on experimental conditions.



Experimental Protocols

This section provides a detailed methodology for the analysis of **Saussureamine C** in a plant matrix, adapted from protocols for similar natural products.

Sample Preparation

- Extraction:
 - 1. Weigh 1.0 g of dried and powdered Saussurea lappa root material.
 - 2. Perform ultrasound-assisted extraction (UAE) with 20 mL of 96% ethanol for 30 minutes at room temperature.
 - 3. Centrifuge the extract at 4000 rpm for 15 minutes.
 - 4. Collect the supernatant and filter it through a 0.22 μm syringe filter into a clean vial for UPLC-MS analysis.

UPLC-QToF-MS/MS Analysis

- Instrumentation: A UPLC system coupled to a Quadrupole Time-of-Flight mass spectrometer with an electrospray ionization (ESI) source.
- UPLC Conditions:
 - \circ Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 $\mu m)$ is suitable for the separation of sesquiterpenoids.
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient Elution:
 - 0-2 min: 5% B
 - 2-15 min: 5-95% B



■ 15-18 min: 95% B

■ 18-18.1 min: 95-5% B

■ 18.1-20 min: 5% B

Flow Rate: 0.3 mL/min.

Column Temperature: 40 °C.

Injection Volume: 2 μL.

Mass Spectrometry Conditions:

Ionization Mode: ESI Positive.

Capillary Voltage: 3.0 kV.

Sampling Cone Voltage: 40 V.

Source Temperature: 120 °C.

o Desolvation Temperature: 350 °C.

Desolvation Gas Flow: 800 L/hr.

- Acquisition Mode: MS^E (a data-independent acquisition mode that collects data at low and high collision energies to provide both precursor and fragment ion information in a single run).
- Mass Range: m/z 50-1200.
- Collision Energy: Ramped from 20-40 eV for high-energy scans.

Data Processing and Analysis

- Process the raw UPLC-QToF-MS data using appropriate software (e.g., MassLynx).
- Perform peak detection, alignment, and integration.

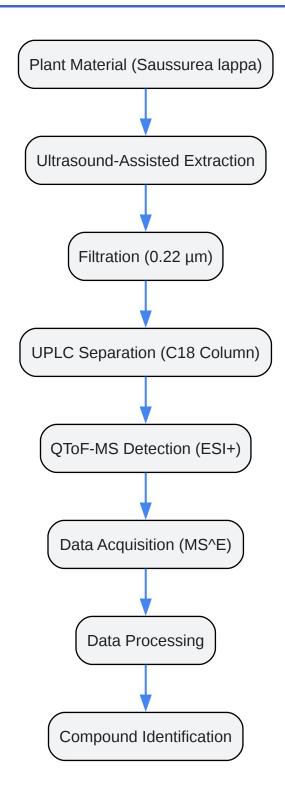


- Tentatively identify **Saussureamine C** based on its accurate mass (expected [M+H]⁺ at m/z 348.2175) and retention time.
- Confirm the identity by comparing the experimental MS/MS fragmentation pattern with the predicted pattern and any available reference spectra.

Visualizations

The following diagrams illustrate a typical workflow for natural product identification and the proposed fragmentation of **Saussureamine C**.

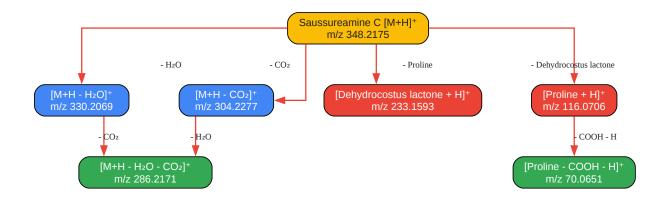




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Caption: Experimental workflow for the identification of **Saussureamine C**.





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Caption: Proposed fragmentation pathway for **Saussureamine C**.

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